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Compound of Interest

Compound Name: Pent-2-en-2-ol

Cat. No.: B14554449 Get Quote

An In-depth Technical Guide to Pent-2-en-2-ol: Structure, Properties, and Nomenclature

This technical guide provides a comprehensive overview of the chemical compound pent-2-en-
2-ol, including its chemical structure, IUPAC name, physicochemical properties, and an

illustrative synthetic protocol. This document is intended for researchers, scientists, and

professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name
Pent-2-en-2-ol is an organic compound classified as an alkenol. Its structure consists of a five-

carbon chain. A double bond is located at the second carbon position (C2), and a hydroxyl (-

OH) group is also attached to the second carbon atom. This arrangement makes it a tertiary

alcohol. The presence of the double bond allows for the existence of geometric isomers,

namely (E)- and (Z)-pent-2-en-2-ol. The IUPAC name for the trans isomer is (E)-pent-2-en-2-
ol.[1][2]

The molecular formula for pent-2-en-2-ol is C₅H₁₀O.[1]

Physicochemical Properties
The following table summarizes the key quantitative data for pent-2-en-2-ol.
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Property Value

Molecular Formula C₅H₁₀O[1]

Molar Mass 86.13 g/mol [1]

Density 0.824 g/mL at 25 °C[1]

Melting Point -43 °C[1]

Boiling Point 98-99 °C[1]

Flash Point 56°F (13.3°C)[1]

Vapor Pressure 51 mm Hg at 25 °C[1]

Refractive Index n20/D 1.416[1]

pKa 14.56 ± 0.29 (Predicted)[1]

Experimental Protocols: Illustrative Synthesis of a
Pentenol Isomer
A specific experimental protocol for the synthesis of pent-2-en-2-ol is not readily available in

the searched literature. However, a representative procedure for a structurally related

compound, (R)-(-)-pent-4-en-2-ol, illustrates a common synthetic methodology for preparing

chiral alcohols. This procedure involves the asymmetric allylation of an aldehyde.

Synthesis of (R)-(-)-4-penten-2-ol

This synthesis proceeds in two main stages:

Reaction: A solution of acetaldehyde in diethyl ether is added to a stirred solution of (-)-

Ipc₂B(allyl)borane (a chiral allylborane reagent) in dry diethyl ether at -78 °C. The reaction

mixture is stirred for one hour at this temperature.

Workup and Purification: Following the initial reaction, 3 M sodium hydroxide (NaOH) and

30% hydrogen peroxide (H₂O₂) are added. The mixture is then stirred for an additional two

hours at 25 °C. The organic layer is separated, and the aqueous layer is extracted with

diethyl ether. The combined organic extracts are washed with brine and dried over
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anhydrous sodium sulfate. After solvent removal, the resulting residue is distilled to yield (R)-

(-)-4-penten-2-ol as a colorless liquid.

Visualization of IUPAC Nomenclature
The following diagram illustrates the logical relationship between the structural components of

pent-2-en-2-ol and its IUPAC name.

Chemical Structure IUPAC Name

Five-carbon chain pent-

C=C at C2 -2-en

-OH at C2 -2-ol

Click to download full resolution via product page

Caption: Logical breakdown of the IUPAC name for pent-2-en-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [chemical structure and IUPAC name of pent-2-en-2-ol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14554449#chemical-structure-and-iupac-name-of-
pent-2-en-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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